Reaction Rate Modulation: Hammett-Driven Reactivity vs. Unsubstituted Phenyl Isothiocyanate
The addition of aniline to para-substituted phenyl isothiocyanates exhibits a linear free energy relationship with the Hammett σ constant of the substituent [1]. The para-chloro substituent (σₚ = 0.23) [2] renders 4-chlorophenyl isothiocyanate more electrophilic and thus significantly more reactive toward nucleophiles than unsubstituted phenyl isothiocyanate (σₚ = 0.00).
| Evidence Dimension | Electrophilicity / Reaction Rate toward Nucleophiles |
|---|---|
| Target Compound Data | Hammett σₚ = 0.23 (para-Cl) |
| Comparator Or Baseline | Phenyl isothiocyanate: Hammett σₚ = 0.00 |
| Quantified Difference | Δσₚ = +0.23 (increased electrophilicity) |
| Conditions | Addition of aniline in aprotic solvent; derived from Hammett correlation with rate constants [1] |
Why This Matters
Procurement of the correct para-substituted analog is critical; even a modest +0.23 shift in σₚ corresponds to a measurable acceleration in nucleophilic addition kinetics, directly impacting synthetic throughput and yield optimization.
- [1] Rao, C. N. R.; Venkataraghavan, R. Substituent effects on the addition of alcohols and anilines to organic isothiocyanates. Tetrahedron 1963, 19, 1509-1518. View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165-195. View Source
